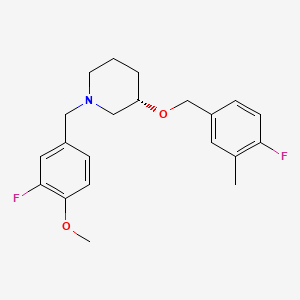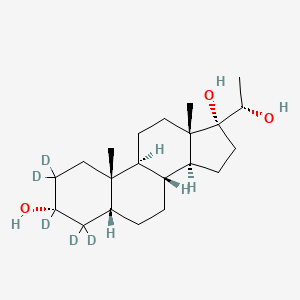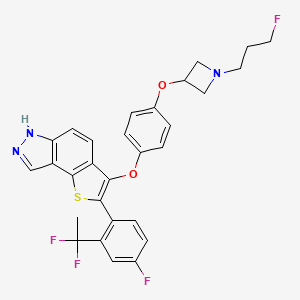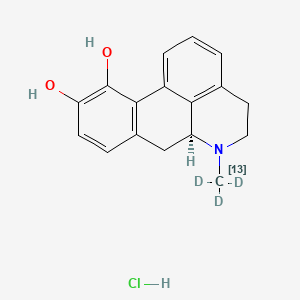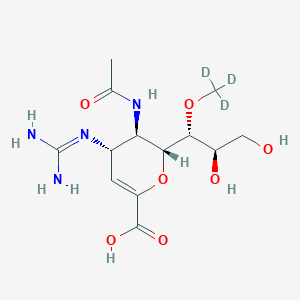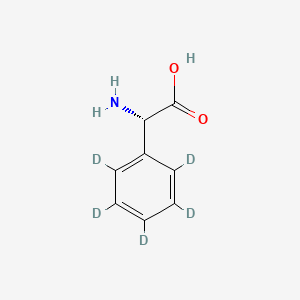
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a complex chemical compound that serves as a versatile tool in scientific research. It is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its unique structural components, including an azide group and a desthiobiotin moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves multiple steps, starting with the preparation of the TAMRA dye derivative. The azide group is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups. This reaction is typically carried out under mild conditions using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC). The compound is then lyophilized and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions with alkyne-containing molecules through CuAAC.
Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
Copper Sulfate and Sodium Ascorbate: Used as catalysts in CuAAC reactions.
DBCO and BCN: Used in SPAAC reactions.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is linked to other biomolecules, enhancing their detection and analysis in various assays .
Applications De Recherche Scientifique
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biomolecules.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.
Industry: Applied in the development of diagnostic assays and biosensors
Mécanisme D'action
The mechanism of action of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves its ability to form stable bioconjugates through CuAAC and SPAAC reactions. The azide group reacts with alkyne-containing molecules, forming a triazole linkage. This allows for the precise targeting and labeling of specific biomolecules, facilitating their detection and analysis in various assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,6)TAMRA-PEG3-Azide: Similar in structure but lacks the desthiobiotin moiety.
Biotin-PEG3-Azide: Contains a biotin moiety instead of desthiobiotin.
TAMRA-PEG3-Alkyne: Contains an alkyne group instead of an azide group
Uniqueness
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is unique due to its combination of a fluorescent dye, PEG linkers, an azide group, and a desthiobiotin moiety. This combination allows for versatile applications in bioconjugation, fluorescence labeling, and targeted protein degradation, making it a valuable tool in various fields of scientific research .
Propriétés
Formule moléculaire |
C114H162N22O28 |
|---|---|
Poids moléculaire |
2288.6 g/mol |
Nom IUPAC |
4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(56(73)74)47(37-41)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54;1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h2*11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t2*40-,48+/m00/s1 |
Clé InChI |
XCDYPCCUECTTNP-VRDNYPGUSA-N |
SMILES isomérique |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
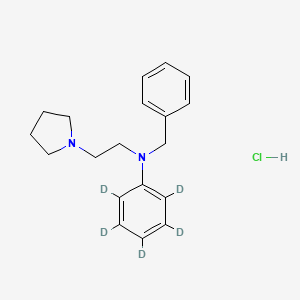
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
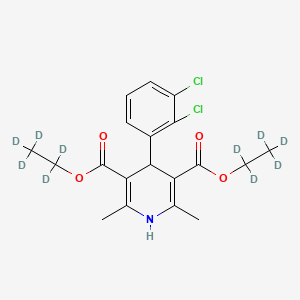
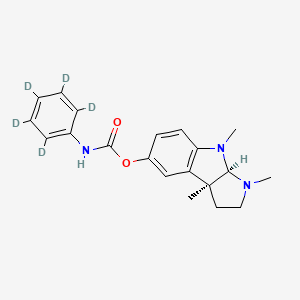
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


